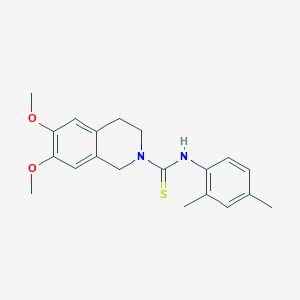azanide CAS No. 1103502-88-0](/img/structure/B357335.png)
[3-(3,5-Dimethylpyridinium-1-yl)quinoxalin-2-yl](thiophen-2-ylsulfonyl)azanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,5-Dimethylpyridinium-1-yl)quinoxalin-2-ylazanide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinoxaline core linked to a thiophene sulfonyl group and a dimethylpyridinium moiety, making it a subject of interest for researchers in chemistry, biology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethylpyridinium-1-yl)quinoxalin-2-ylazanide typically involves multi-step organic reactions. The process begins with the preparation of the quinoxaline core, followed by the introduction of the thiophene sulfonyl group and the dimethylpyridinium moiety. Common reagents used in these reactions include various halogenating agents, sulfonyl chlorides, and pyridine derivatives. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to achieve the desired product quality.
化学反应分析
Types of Reactions
3-(3,5-Dimethylpyridinium-1-yl)quinoxalin-2-ylazanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
科学研究应用
Chemistry
In chemistry, 3-(3,5-Dimethylpyridinium-1-yl)quinoxalin-2-ylazanide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest. Researchers investigate its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Medicine
In medicine, the compound’s pharmacological properties are explored for therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development. Studies focus on its efficacy, toxicity, and mechanism of action in treating various diseases.
Industry
In the industrial sector, 3-(3,5-Dimethylpyridinium-1-yl)quinoxalin-2-ylazanide is used in the development of advanced materials, such as polymers and coatings. Its unique properties contribute to the enhancement of material performance, including durability, conductivity, and resistance to environmental factors.
作用机制
The mechanism of action of 3-(3,5-Dimethylpyridinium-1-yl)quinoxalin-2-ylazanide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity, block receptor signaling, or induce cellular responses that contribute to its therapeutic potential.
相似化合物的比较
Similar Compounds
3-(3,5-Dimethylpyridinium-1-yl)quinoxalin-2-ylazanide: Similar structure but with a phenyl group instead of a thiophene group.
3-(3,5-Dimethylpyridinium-1-yl)quinoxalin-2-ylazanide: Similar structure but with a methyl group instead of a thiophene group.
3-(3,5-Dimethylpyridinium-1-yl)quinoxalin-2-ylazanide: Similar structure but with a benzyl group instead of a thiophene group.
Uniqueness
The uniqueness of 3-(3,5-Dimethylpyridinium-1-yl)quinoxalin-2-ylazanide lies in its combination of the quinoxaline core, thiophene sulfonyl group, and dimethylpyridinium moiety. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from similar compounds, offering unique opportunities for research and development.
属性
IUPAC Name |
N-[3-(3,5-dimethylpyridin-1-ium-1-yl)quinoxalin-2-yl]thiophene-2-sulfonimidate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S2/c1-13-10-14(2)12-23(11-13)19-18(20-15-6-3-4-7-16(15)21-19)22-27(24,25)17-8-5-9-26-17/h3-12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYIYIHOVYBMDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C[N+](=C1)C2=NC3=CC=CC=C3N=C2N=S(=O)(C4=CC=CS4)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[3-(1,3-benzodioxol-5-yl)-1-methyl-4-oxoquinolin-2-yl]thiophene-2-carboxamide](/img/structure/B357253.png)
![3,4,5-trimethoxy-N-[3-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydro-2-quinolinyl]benzamide](/img/structure/B357254.png)
![N-[1-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-1,4-dihydro-2-quinolinyl]-2-phenylacetamide](/img/structure/B357255.png)
![4-fluoro-N-[1-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-1,4-dihydro-2-quinolinyl]benzamide](/img/structure/B357257.png)
![N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydro-2-quinolinyl]benzamide](/img/structure/B357258.png)
![N-[6-chloro-3-(4-fluorophenyl)-4-oxo-4H-chromen-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B357259.png)
![2-chloro-N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]benzamide](/img/structure/B357260.png)
![8-methoxy-3-(3-methoxypropyl)-2-(3,4,5-trimethoxyphenyl)-4H-chromeno[2,3-d]pyrimidine-4,5(3H)-dione](/img/structure/B357264.png)
![2-fluoro-N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]benzamide](/img/structure/B357265.png)
![N-[3-(4-fluorophenyl)-4-oxo-4H-chromen-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B357266.png)
![2-[(2-Fluorophenyl)sulfonyl]-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B357268.png)

![5-(3,4-dimethylphenyl)sulfonyl-6-imino-11-methyl-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B357270.png)
![1-(2,3-Dimethoxyphenyl)-2-[2-(4-morpholinyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B357272.png)
